molecular formula C15H24N2OS B2386586 3,3-dimethyl-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)butanamide CAS No. 2319632-82-9

3,3-dimethyl-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)butanamide

Cat. No.: B2386586
CAS No.: 2319632-82-9
M. Wt: 280.43
InChI Key: KSHYXDOMVNVBHG-UHFFFAOYSA-N
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Description

3,3-dimethyl-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)butanamide is a synthetic organic compound that features a pyrrolidine ring substituted with a thiophene moiety and a butanamide group

Biochemical Analysis

Biochemical Properties

The biochemical properties of 3,3-dimethyl-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)butanamide are not fully understood yet. It is known that indole derivatives, to which this compound belongs, can bind with high affinity to multiple receptors, making them useful in developing new derivatives .

Cellular Effects

The cellular effects of this compound are currently under investigation. Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Molecular Mechanism

The exact molecular mechanism of action of this compound is not yet known. Indole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-dimethyl-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)butanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the thiophene moiety and the butanamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for research and application.

Chemical Reactions Analysis

Types of Reactions

3,3-dimethyl-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

3,3-dimethyl-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)butanamide has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Researchers explore its potential therapeutic applications, such as its role in drug development and as a pharmacological tool.

    Industry: The compound can be used in the development of new materials, including polymers and advanced composites.

Mechanism of Action

The mechanism of action of 3,3-dimethyl-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. Detailed studies on its binding affinity and specificity help elucidate its effects at the molecular level.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives and thiophene-containing molecules. Examples are:

  • 3,3-dimethyl-N-(1-(thiophen-2-ylmethyl)pyrrolidin-3-yl)butanamide
  • 3,3-dimethyl-N-(1-(furan-3-ylmethyl)pyrrolidin-3-yl)butanamide

Uniqueness

What sets 3,3-dimethyl-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)butanamide apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the thiophene moiety, in particular, can influence its electronic characteristics and reactivity, making it a valuable compound for targeted research applications.

Properties

IUPAC Name

3,3-dimethyl-N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2OS/c1-15(2,3)8-14(18)16-13-4-6-17(10-13)9-12-5-7-19-11-12/h5,7,11,13H,4,6,8-10H2,1-3H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSHYXDOMVNVBHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)NC1CCN(C1)CC2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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